11-Keto Loteprednol etabonate 11-Keto Loteprednol etabonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18549311
InChI: InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1
SMILES:
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol

11-Keto Loteprednol etabonate

CAS No.:

Cat. No.: VC18549311

Molecular Formula: C24H29ClO7

Molecular Weight: 464.9 g/mol

* For research use only. Not for human or veterinary use.

11-Keto Loteprednol etabonate -

Specification

Molecular Formula C24H29ClO7
Molecular Weight 464.9 g/mol
IUPAC Name chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
Standard InChI InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1
Standard InChI Key UJMSHOQZQCLVEP-VXFAOLFMSA-N
Isomeric SMILES CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl
Canonical SMILES CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl

Introduction

Chemical Identity and Structural Characteristics

11-Keto Loteprednol Etabonate is a chlorinated steroid derivative with the molecular formula C₂₄H₂₉ClO₇ and a molecular weight of 464.9 g/mol . Its IUPAC name is chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate, reflecting its complex polycyclic structure . The compound features a 17β-chloromethyl ester group and an 11-keto moiety, which differentiate it from the parent drug, Loteprednol Etabonate .

Table 1: Key Molecular Descriptors of 11-Keto Loteprednol Etabonate

PropertyValueSource
Molecular FormulaC₂₄H₂₉ClO₇
Molecular Weight464.9 g/mol
InChI KeyUJMSHOQZQCLVEP-VXFAOLFMSA-N
SMILESCCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1...
CAS Registry Number207670-54-0

The stereochemistry of the compound is critical to its biological inactivity, as hydrolysis or oxidation at specific positions (e.g., the 17β-chloromethyl ester) renders it metabolically inert .

Synthesis and Degradation Pathways

11-Keto Loteprednol Etabonate is primarily encountered as a degradation product of Loteprednol Etabonate during synthesis or storage. The parent drug undergoes oxidative degradation at the 11β-hydroxy group, forming the 11-keto derivative . This transformation is accelerated by exposure to light or elevated temperatures, necessitating stringent control during manufacturing .

Key Degradation Mechanisms:

  • Photooxidation: Ultraviolet light promotes the conversion of the 11β-hydroxy group to a ketone, yielding 11-Keto Loteprednol Etabonate .

  • Hydrolytic Cleavage: The 17β-chloromethyl ester group may hydrolyze to form cortienic acid derivatives, though this pathway is less prevalent under standard storage conditions .

Analytical Methods for Detection and Quantification

High-performance liquid chromatography (HPLC) is the gold standard for detecting 11-Keto Loteprednol Etabonate in pharmaceutical formulations. A validated method using a phenyl-stationary phase under isocratic conditions achieves baseline separation of the compound from Loteprednol Etabonate and other impurities .

ParameterSpecification
ColumnPhenyl-hexyl (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (55:45 v/v)
Flow Rate1.0 mL/min
Detection Wavelength240 nm
Retention Time11-Keto LE: 14.2 min

This method exhibits robust linearity (R² > 0.999) across a concentration range of 0.1–1.5 µg/mL, with a limit of detection (LOD) of 0.03 µg/mL .

Pharmacological and Toxicological Profile

Unlike Loteprednol Etabonate, which acts as a glucocorticoid receptor agonist, 11-Keto Loteprednol Etabonate lacks therapeutic activity due to its rapid metabolism and inability to bind steroid receptors . Studies in animal models confirm its rapid clearance via biliary excretion, with no evidence of systemic toxicity at concentrations relevant to ophthalmic formulations .

Regulatory Significance in Pharmaceutical Quality Control

Regulatory agencies mandate strict limits on 11-Keto Loteprednol Etabonate in drug products (typically ≤0.5% w/w) . It is classified as a specified impurity in the U.S. Pharmacopeia and European Pharmacopoeia, requiring batch-specific quantification during stability testing .

Key Regulatory Applications:

  • Abbreviated New Drug Application (ANDA) Filings: Demonstrating control over 11-Keto Loteprednol Etabonate levels is essential for generic drug approval .

  • Stability-Indicating Methods: HPLC assays must discriminate between the parent drug and its degradation products to ensure shelf-life claims .

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